molecular formula C20H24O3S3 B2650752 4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate CAS No. 301193-54-4

4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate

Cat. No. B2650752
CAS RN: 301193-54-4
M. Wt: 408.59
InChI Key: UBPZDLPNGDDKBC-UHFFFAOYSA-N
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Description

“4-(1,3-Dithiolan-2-yl)phenol” is a chemical compound with the molecular formula C9H10OS2 . It is also known by other names such as “2-(4-Hydroxyphenyl)-1,3-dithiolane” and "Phenol, 4-(1,3-dithiolan-2-yl)-" .


Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Carbonyl compounds have been successfully converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with 2-mercaptoethanol, 1,2-ethanedithiol, and 1,3-propanedithiol using a catalytic amount of yttrium triflate .


Molecular Structure Analysis

The molecular structure of “4-(1,3-Dithiolan-2-yl)phenol” consists of a phenol group attached to a 1,3-dithiolane ring . The average mass of the molecule is 198.305 Da and the monoisotopic mass is 198.017303 Da .


Chemical Reactions Analysis

The chemical reactions involving 1,3-dithiolanes are diverse. They can undergo reactions with various nucleophiles and electrophiles . They can also be reduced or oxidized under certain conditions .

Scientific Research Applications

Organic Synthesis and Material Science

  • Development of Phthalocyanines and Porphyrazines : A study by Wöhrle et al. (1993) explored the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes leading to the formation of octasubstituted phthalocyanines. Such compounds are crucial for producing materials with significant photophysical and electrochemical properties, applicable in dye-sensitized solar cells, photodynamic therapy, and as pigments (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

  • Hydrogen-Bonded Molecular Crystals : Maly et al. (2007) reported on engineering hydrogen-bonded molecular crystals using hexaphenylbenzene derivatives, demonstrating the importance of molecular design in creating materials with desired properties for molecular electronics and photonics (Maly, Gagnon, Maris, & Wuest, 2007).

Pharmaceutical Research and Chemical Analysis

  • Anticancer Compound Synthesis : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, evaluating their cytotoxic activities against various cancer cell lines. This research highlights the therapeutic potential of sulfonate-containing compounds in developing novel anticancer agents (Ravichandiran et al., 2019).

  • Nonlinear Optical Materials : Research by Antony et al. (2019) on methyl pyridinium compounds of 4-(4-(4-(dimethylamino)phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate hydrate elucidates the synthesis and characterization of materials with potential applications in nonlinear optics and photonic devices (Antony et al., 2019).

Safety and Hazards

While specific safety and hazard information for “4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate” is not available, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and the compound should not come in contact with the skin or eyes .

properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2,3,4,5,6-pentamethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3S3/c1-12-13(2)15(4)19(16(5)14(12)3)26(21,22)23-18-8-6-17(7-9-18)20-24-10-11-25-20/h6-9,20H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPZDLPNGDDKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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